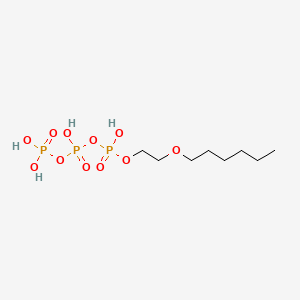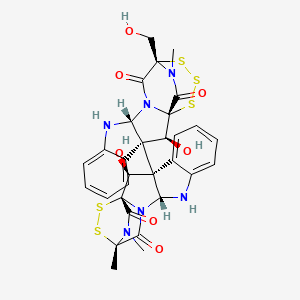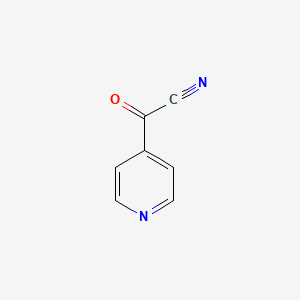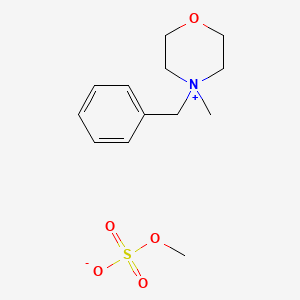
4-Benzyl-4-methylmorpholinium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4-methylmorpholinium methyl sulphate is a chemical compound belonging to the class of morpholinium ionic liquids. These compounds are known for their unique physicochemical properties, which make them suitable for various applications in scientific research and industry. The molecular formula of this compound is C13H21NO5S, and it has a molecular weight of 303.37454 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-methylmorpholinium methyl sulphate typically involves the reaction of 4-benzyl-4-methylmorpholine with methyl sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Benzyl-4-methylmorpholine} + \text{Methyl sulphate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and it may involve additional purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-methylmorpholinium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholinium compounds.
Scientific Research Applications
4-Benzyl-4-methylmorpholinium methyl sulphate has several applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic liquid properties.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, including cell culture and enzyme assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-methylmorpholinium methyl sulphate involves its interaction with molecular targets and pathways. As an ionic liquid, it can disrupt the hydrogen bonding network in solvents, enhancing solubility and reaction rates. Its unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-4-ethylmorpholinium acetate
- 4-Benzyl-4-methylmorpholinium chloride
- 4-Benzyl-4-methylmorpholinium nitrate
Comparison
4-Benzyl-4-methylmorpholinium methyl sulphate is unique due to its specific anion (methyl sulphate), which imparts distinct physicochemical properties compared to other morpholinium salts. For example, the chloride and nitrate variants may have different solubility and reactivity profiles, making them suitable for different applications. The acetate variant is known for its use in biomass dissolution, similar to the methyl sulphate variant .
Properties
CAS No. |
58093-31-5 |
|---|---|
Molecular Formula |
C13H21NO5S |
Molecular Weight |
303.38 g/mol |
IUPAC Name |
4-benzyl-4-methylmorpholin-4-ium;methyl sulfate |
InChI |
InChI=1S/C12H18NO.CH4O4S/c1-13(7-9-14-10-8-13)11-12-5-3-2-4-6-12;1-5-6(2,3)4/h2-6H,7-11H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
HDVNCKUQSNFPFZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CC2=CC=CC=C2.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


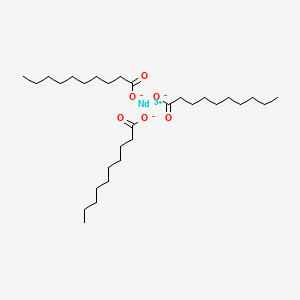
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
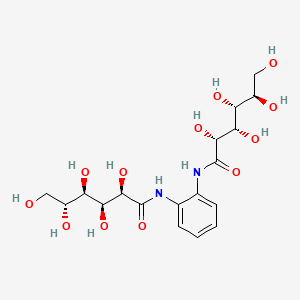
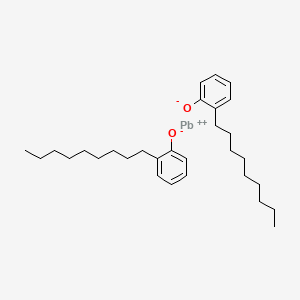
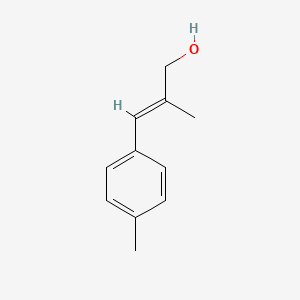

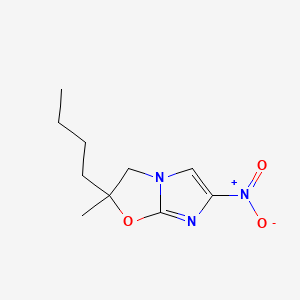
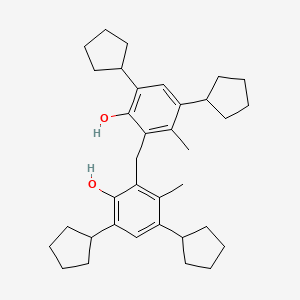
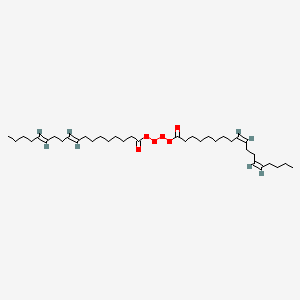
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

